molecular formula C20H22N2O3S B2358458 N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide CAS No. 1705932-71-3

N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2358458
CAS No.: 1705932-71-3
M. Wt: 370.47
InChI Key: VMYMSADXLBJGBO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiazepane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and formaldehyde through a condensation reaction. The thiazepane ring can be constructed via a cyclization reaction involving a suitable precursor such as a thioamide and an alkyl halide. The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the thiazepane ring through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole moiety can participate in π-π stacking interactions, while the thiazepane ring can form hydrogen bonds with target proteins. These interactions can lead to changes in the activity of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide can be compared with other compounds that have similar structural features:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-4-2-3-5-16(14)19-8-9-22(10-11-26-19)20(23)21-15-6-7-17-18(12-15)25-13-24-17/h2-7,12,19H,8-11,13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYMSADXLBJGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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